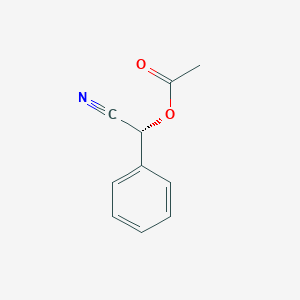

(R)-Cyano(phenyl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(R)-cyano(phenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDFYRMYMEGCM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452951 | |

| Record name | O-Acetyl-D-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119718-89-7 | |

| Record name | O-Acetyl-D-mandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-alpha -Acetoxyphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Enantioselective Synthesis of Cyano Phenyl Methyl Acetate Derivatives

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules, and several approaches have been successfully applied to the formation of enantiomerically enriched α-cyano esters.

Organocatalysis in the Formation of Chiral α-Cyano Esters

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a valuable strategy for the enantioselective synthesis of chiral compounds. In the context of α-cyano esters, organocatalysts have been employed to facilitate various transformations with high stereocontrol.

One notable approach involves the use of proline and its derivatives as catalysts. For instance, proline-catalyzed aldol (B89426) reactions represent a foundational concept in organocatalysis, enabling the formation of carbon-carbon bonds with the creation of new stereocenters. youtube.com While not a direct cyanation, the principles of enamine catalysis, central to proline catalysis, are relevant to the functionalization of carbonyl compounds. youtube.com

More directly, chiral aldehyde catalysts have been developed for the functionalization of glycine (B1666218) esters, which can be considered precursors to α-amino acids, a class of compounds structurally related to α-cyano esters. rsc.org These catalysts, often based on BINOL derivatives, activate the α-protons of the amine via the formation of an imine, facilitating reactions with various electrophiles. rsc.org

Furthermore, bifunctional thiourea-amine derivatives have been shown to be effective catalysts for the highly enantioselective cyanosilylation of ketones. nih.gov This method involves the activation of the carbonyl group by the thiourea (B124793) moiety and activation of the nucleophile by the amine, leading to the formation of cyanohydrins which are precursors to the target esters. nih.gov

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis offers a versatile and efficient means to achieve enantioselective C-C and C-CN bond formations. Several transition metals, including rhodium and nickel, have been utilized in the synthesis of chiral α-cyano esters and related nitrile-containing compounds. nih.govscilit.comrsc.org

Rhodium-catalyzed reactions have been developed for the directed C-H cyanation of arenes, providing a practical method for synthesizing aromatic nitriles. nih.govscilit.com These reactions often employ N-cyano-N-phenyl-p-toluenesulfonamide as a user-friendly cyanation reagent and are compatible with a variety of directing groups and functional groups. nih.govscilit.com Rhodium(III) has also been shown to catalyze the direct vinylic C-H cyanation to produce alkenyl nitriles. nih.gov Additionally, synergistic rhodium and silane (B1218182) catalysis has been used for the regio- and enantioselective allylic cyanomethylation with acetonitrile (B52724). dicp.ac.cn

Nickel-catalyzed cross-coupling reactions have also been explored for the synthesis of chiral amines and nitriles. For example, nickel catalysts have been used in the coupling of alkylzinc nucleophiles with α-phthalimido alkyl chlorides and α-amino acid-derived NHPI esters. acs.org Another nickel-catalyzed method enables the synthesis of benzonitriles from aryl (pseudo)halides using the bench-stable electrophilic CN reagent 2-methyl-2-phenyl malononitrile. organic-chemistry.org

The following table summarizes selected transition metal-catalyzed enantioselective cyanations:

| Catalyst System | Substrate Type | Cyanation Reagent | Key Features |

|---|---|---|---|

| [Rh(cod)Cl]2 / Chiral Ligand / Silane | Allylic substrates | Acetonitrile | Highly branched and enantioselective allylic alkylation. dicp.ac.cn |

| Rh(III) | Arenes with directing groups | N-cyano-N-phenyl-p-toluenesulfonamide | Directed C-H cyanation with broad functional group tolerance. nih.govscilit.com |

| NiCl2·6H2O/dppf/Zn | Hetero(aryl) chlorides | Zn(CN)2 | Mild conditions and wide functional group tolerance. organic-chemistry.org |

| Pd/CM-phos | Aryl chlorides | NaCN | Efficient cyanation at 70°C, tolerating common functional groups. organic-chemistry.org |

Phase-Transfer Catalysis in Asymmetric Synthesis of α-Cyano Esters

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comyoutube.com In the realm of asymmetric synthesis, chiral phase-transfer catalysts are employed to generate chiral ion pairs that react with high stereoselectivity. nih.gov This methodology has been successfully applied to the enantioselective synthesis of α-cyano esters. organic-chemistry.orgcapes.gov.brresearchgate.net

The core principle involves the use of a chiral quaternary ammonium (B1175870) salt or a crown ether as the catalyst. nih.govnih.gov This catalyst transports a nucleophile, such as the cyanide ion or an enolate of a cyanoacetate, from the aqueous phase to the organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. nih.gov

A variety of chiral phase-transfer catalysts have been designed and utilized for the asymmetric alkylation of α-cyanocarboxylates, resulting in the formation of α,α-disubstituted α-cyanoacetates with a chiral quaternary carbon center. organic-chemistry.org Researchers have developed novel chiral phase-transfer catalysts, such as those derived from morpholine (B109124) or possessing a spiro C2-symmetric structure, to achieve high enantioselectivity in these reactions. researchgate.net For instance, the asymmetric conjugate addition of α-alkyl-α-cyanoacetates to acetylenic esters has been accomplished with high enantioselectivity using a newly designed chiral phase-transfer catalyst. acs.orgacs.org

A representative example of a chiral phase-transfer catalyst used in these transformations is a spiro-type quaternary ammonium bromide. The efficiency of these catalysts is often evaluated by the enantiomeric excess (ee) of the product obtained under specific reaction conditions.

| Catalyst Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Quaternary Ammonium Salt | Alkylation | α-Cyanocarboxylate | α,α-Disubstituted α-cyanoacetate | High |

| Spiro-type (S,S)-3,4,5-trifluorophenyl-NAS-bromide | Conjugate Addition | t-butyl α-(2-phenylethyl)-α-cyanoacetate | Conjugate adduct | 18-23% |

| Catalyst (S)-1a | Conjugate Addition | t-butyl α-(2-phenylethyl)-α-cyanoacetate | Conjugate adduct | 55-72% |

| Chiral Quaternary Ammonium Salt | Hydrolytic Dynamic Kinetic Resolution | 3-phenyl-2-oxetanone | Tropic acid | 81% rsc.org |

Stereoselective Cyanation Methodologies

Stereoselective cyanation represents a direct approach to installing the cyano group in a chiral environment. These methods are broadly applicable to the synthesis of chiral cyanohydrins, which are valuable precursors to α-hydroxy acids and, upon further modification, α-cyano esters. nih.govresearchgate.net

The catalytic asymmetric addition of cyanide to carbonyl compounds is a classic and well-studied transformation. researchgate.net Various catalyst systems have been developed for the enantioselective cyanation of aldehydes and ketones. nih.govresearchgate.net For example, chiral oxazaborolidinium salts have proven to be excellent catalysts for the highly enantioselective cyanosilylation of a wide range of aldehydes, using trimethylsilyl (B98337) cyanide as the cyanide source. organic-chemistry.orgorganic-chemistry.org This approach yields silylated (R)-cyanohydrins with high enantiomeric purity. organic-chemistry.org

Another effective strategy employs chiral amino thiourea catalysts, which promote the highly enantioselective cyanosilylation of various ketones. nih.gov These catalysts function through a cooperative mechanism where the thiourea moiety activates the electrophile (ketone) and the amine activates the nucleophile (cyanide source). nih.gov

Recent advancements have also focused on the conjugate cyanation of α,β-unsaturated aldehydes (enals). This reaction has been a significant challenge due to the inherent preference for 1,2-addition of the cyanide nucleophile to the carbonyl group. researchgate.netnature.com A novel approach combining photoredox and organocatalysis has been developed to achieve exclusive conjugate cyanation of enals in an asymmetric fashion. researchgate.netnature.com This method utilizes the synergistic action of a chiral organocatalyst and a visible-light-activated photoredox catalyst to induce a formal inversion of polarity in the enal, leading to the desired 1,4-addition product. researchgate.netnature.com

Biocatalytic Transformations for Chiral Cyanoacetates

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases, have demonstrated remarkable efficacy in the resolution of racemic mixtures and the asymmetric synthesis of chiral esters. researchgate.net

Enzymatic Kinetic Resolution of Racemic Cyano(phenyl)methyl Acetate (B1210297) and Analogues

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture, relying on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. wikipedia.org

Lipases are particularly well-suited for the kinetic resolution of racemic alcohols and esters due to their stereoselectivity, broad substrate scope, and stability in organic solvents. researchgate.netntnu.no The lipase-catalyzed kinetic resolution of racemic cyano(phenyl)methyl acetate and its analogues can be achieved through enantioselective acylation or hydrolysis. ntnu.nonih.gov

In a typical lipase-catalyzed kinetic resolution via acylation, the racemic alcohol is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester, (R)-cyano(phenyl)methyl acetate. The unreacted (S)-enantiomer of the alcohol can then be separated from the ester product. Conversely, in a hydrolytic resolution, a racemic ester is treated with a lipase in an aqueous medium, and the enzyme selectively hydrolyzes one enantiomer to the corresponding alcohol.

Several lipases, including those from Candida antarctica (CAL-B), Candida rugosa, and Burkholderia cepacia, have been successfully employed for these transformations. researchgate.netmdpi.com The choice of lipase, solvent, and acylating agent can significantly influence the efficiency and enantioselectivity of the resolution. mdpi.commdpi.com For instance, the kinetic resolution of racemic 1-phenylethanol, a structural analogue, has been extensively studied using various lipases and reaction conditions, achieving high enantiomeric excesses for the resulting acetate. mdpi.com Similarly, Candida rugosa lipase has been used for the kinetic resolution of racemic α-cyano-α-fluoro-p-tolylacetic acid ethyl ester. nih.gov

The following table presents data from a study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols, which are structurally related to the target compound, illustrating the high enantioselectivity achievable with this method. nih.gov

| Substrate | Enzyme | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-acetate (%) |

|---|---|---|---|---|---|

| (R,S)-m-tolyltrimethylsilyl alcohol | Novozym 435 | 3 | 50 | >99 | >99 |

| (R,S)-p-tolyltrimethylsilyl alcohol | Novozym 435 | 3 | 50 | >99 | >99 |

| (R,S)-m-chlorophenyltrimethylsilyl alcohol | Novozym 435 | 16 | 50 | >99 | >99 |

Stereoselective Enzymatic Hydrolysis and Transesterification

Enzymes, particularly lipases, are powerful catalysts for the kinetic resolution of racemic cyanohydrins and their derivatives due to their high enantioselectivity and mild reaction conditions. Lipase-catalyzed transesterification and hydrolysis are widely employed methods for the preparation of optically active cyanohydrin acetates.

The kinetic resolution of racemic cyanohydrins involves the selective acylation of one enantiomer, leaving the other unreacted. For instance, the acylation of racemic mandelonitrile (B1675950), the precursor to cyano(phenyl)methyl acetate, can be efficiently catalyzed by lipases. Candida antarctica lipase A (CAL-A) and lipase from Pseudomonas cepacia (lipase PS) have shown high enantioselectivity in the acylation of various cyanohydrins. researchgate.net In a study on the kinetic resolution of novel phenothiazine-based cyanohydrins, CAL-A exhibited superior reactivity and selectivity, especially when adsorbed on Celite in the presence of sucrose. researchgate.net

Dynamic kinetic resolution (DKR) is an even more efficient approach that combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. ubbcluj.ro This strategy has been successfully applied to the synthesis of (R)-cyanohydrin acetates. The process utilizes a lipase for the enantioselective acylation and a base to catalyze the racemization of the unreacted cyanohydrin. ubbcluj.ro Vinyl acetate is a commonly used acyl donor in these reactions due to the irreversible nature of the transesterification. researchgate.netubbcluj.ro

The enantioselectivity of these enzymatic reactions is often expressed by the enantiomeric ratio (E), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. High E values are crucial for obtaining products with high enantiomeric excess (ee).

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Enantioselectivity (E) | Reference |

| Candida antarctica lipase A (CAL-A) | Phenothiazine-based cyanohydrins | Acylation | Vinyl acetate / Diisopropyl ether | Good | researchgate.net |

| Pseudomonas cepacia lipase (lipase PS) | Phenylfuran-based cyanohydrins | Acylation | Vinyl butanoate / Toluene | >100 | researchgate.net |

| Candida antarctica lipase A (CAL-A) | Mandelonitrile | Dynamic Kinetic Resolution | Vinyl acetate / Acetonitrile | >100 | ubbcluj.ro |

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Cyanohydrin Derivatives

Multienzyme Cascade Systems for Chiral Cyano-Containing Compounds

Multienzyme cascade reactions, where several enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable reaction equilibria. nih.gov These systems are particularly valuable for the synthesis of complex chiral molecules like cyano-containing compounds.

While specific multienzyme cascades for the direct synthesis of this compound are not extensively reported, the principles can be applied by combining the action of different enzymes. For example, a nitrilase that enantioselectively hydrolyzes a racemic nitrile to the corresponding (R)-acid could be coupled with an esterase that selectively esterifies the acid.

A more direct approach involves the combination of an oxynitrilase for the enantioselective synthesis of a cyanohydrin with a lipase for its subsequent acylation. However, the compatibility of the reaction conditions for both enzymes can be a challenge. researchgate.net For instance, the aqueous environment required for many oxynitrilases can lead to the hydrolysis of the acyl donor used in the lipase-catalyzed step, deactivating the enzyme. researchgate.net

Researchers have explored bienzymatic systems for the synthesis of acylated cyanohydrins, sometimes encountering these compatibility issues. researchgate.net Overcoming these challenges, for instance by using enzymes that are active in low-water environments, is key to developing efficient multienzyme cascades for chiral cyano-containing compounds.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions, providing efficient routes to enantiomerically pure compounds. A notable strategy for producing optically active mandelic acid, a precursor to this compound, involves a continuous-flow lipase-mediated resolution of mandelonitrile followed by chemical hydrolysis. iaea.org This approach allows for the separation of the enantiomers of mandelonitrile, which can then be chemically converted to the corresponding mandelic acid enantiomers in good yields and high enantiomeric excesses. iaea.org

Another powerful chemoenzymatic approach is the dynamic kinetic resolution (DKR), which integrates an enzymatic kinetic resolution with a chemical or enzymatic racemization of the less reactive enantiomer. ubbcluj.ro In the context of cyanohydrin acetates, a lipase can be used to selectively acylate the (R)-cyanohydrin, while a non-selective base is used to racemize the remaining (S)-cyanohydrin in situ. ubbcluj.ro This one-pot process significantly increases the theoretical yield of the desired enantiomer.

The integration of enzymatic reactions with chemical steps in a flow system offers advantages such as improved process control, easier separation, and the ability to use incompatible reagents in sequential steps. A two-step chemoenzymatic cascade in continuous flow has been developed for the synthesis of protected cyanohydrin derivatives. This process involves the aqueous enzymatic formation of a cyanohydrin, followed by an organic phase protection step, with a membrane-based phase separator integrating the two incompatible reaction conditions. rsc.org This methodology has been successfully applied to the synthesis of various protected cyanohydrins with good yields and high to excellent enantioselectivity. rsc.org

Diastereomeric Resolution Techniques for Racemic Precursors

Classical resolution of racemic mixtures through the formation of diastereomeric salts remains a widely used and effective method for obtaining enantiomerically pure compounds. wikipedia.orglibretexts.orglibretexts.org This technique is particularly applicable to the resolution of racemic mandelic acid, a key precursor for this compound. The principle involves reacting the racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

A variety of chiral bases have been employed as resolving agents for racemic mandelic acid. These include naturally occurring alkaloids and synthetic chiral amines. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation.

For example, (1R,2S)-(–)-ephedrine has been successfully used to resolve racemic mandelic acid. acs.org The reaction of (±)-mandelic acid with (1R,2S)-(–)-ephedrine leads to the preferential precipitation of the [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate] salt. acs.org Similarly, L-phenylalanine has been shown to be an effective resolving agent, preferentially forming a crystalline complex with L-mandelic acid. researchgate.net

The efficiency of the resolution can be influenced by the molar ratio of the acid to the resolving agent. In the resolution of mandelic acid with L-phenylalanine, the chiral purity of the diastereomeric crystals improved with an increasing molar ratio of mandelic acid to L-phenylalanine. researchgate.net

| Resolving Agent | Target Enantiomer | Solvent | Observations | Reference |

| (1R,2S)-(–)-Ephedrine | (R)-(–)-Mandelic acid | Not specified | Preferential precipitation of the (R)-mandelate salt. | acs.org |

| L-Phenylalanine | L-(+)-Mandelic acid | Not specified | Preferential crystallization of the L-mandelic acid-L-phenylalanine complex. | researchgate.net |

| (1R,2R)-1,2-Diphenylethylenediamine ((1R,2R)-DPEN) | (R)-Mandelic acid | Water | Low solubility of the (R)-mandelic acid salt facilitates crystallization. | rsc.org |

| (S)-1-Phenylethylamine ((S)-1PEA) | (S)-Mandelic acid | Water | The salt of (S)-mandelic acid is less soluble than its (R)-counterpart. | rsc.org |

| D(-)-Phenylglycine methyl ester | D(-)-Mandelic acid | Not specified | Effective for optical resolution. | google.com |

Table 2: Chiral Resolving Agents for Racemic Mandelic Acid

Chemical Reactivity and Synthetic Transformations of Cyano Phenyl Methyl Acetate Analogues

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in cyano(phenyl)methyl acetate (B1210297) analogues is a versatile functional handle that can be converted into a variety of other nitrogen-containing groups.

The hydrolysis of the nitrile functionality is a common transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. The conversion to the corresponding amide is typically achieved under milder conditions, as the amide itself is an intermediate in the hydrolysis to the carboxylic acid. Harsh acidic or basic conditions with elevated temperatures generally favor the formation of the carboxylic acid.

Milder methods for the partial hydrolysis to amides include the use of an alkaline solution of hydrogen peroxide or employing a trifluoroacetic acid (TFA) and sulfuric acid mixture for indirect hydration. The choice of solvent can also play a crucial role; for instance, using tert-butanol (B103910) can help to stop the hydrolysis at the amide stage.

Conversely, complete hydrolysis to the carboxylic acid is typically performed by heating the nitrile in the presence of a strong acid, such as sulfuric acid, or a strong base.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Product | Reagents | Conditions | Notes |

|---|---|---|---|

| Amide | Alkaline Hydrogen Peroxide (e.g., NaOH, H₂O₂) | Mild heating, careful monitoring | A mild method to achieve partial hydrolysis. |

| Amide | TFA / H₂SO₄ | 1-8 hours | An indirect acid-catalyzed hydration. |

| Amide | HCl | 40°C | Milder acidic conditions to favor the amide. |

| Carboxylic Acid | H₂SO₄ / H₂O | Heating | Standard acidic hydrolysis. |

| Carboxylic Acid | NaOH / H₂O | Heating | Standard basic hydrolysis. |

Beyond simple hydrolysis, the nitrile group of cyano(phenyl)methyl acetate analogues can participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds. For example, cyanoacetamide, a related simple analogue, is a well-known precursor for the synthesis of pyridone derivatives through reactions with appropriate substrates. Similarly, the reaction of cyanoacetamide derivatives with other reagents can lead to the formation of pyrazole (B372694) and thiazolidine (B150603) structures. These transformations highlight the potential of the nitrile moiety to serve as a key element in the construction of diverse heterocyclic systems.

Reactions Involving the Ester Functionality

The ester group of (R)-Cyano(phenyl)methyl acetate provides another site for chemical modification, most commonly through nucleophilic acyl substitution reactions.

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a key reaction of the ester functionality. This reaction can be catalyzed by either an acid or a base. wikipedia.org

Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a nucleophile attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate that subsequently collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.comyoutube.com

In an acidic environment, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfer steps follows, leading to the elimination of the original alcohol and formation of the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess, frequently serving as the solvent. wikipedia.orgyoutube.com

Enzymatic transesterification is also a viable method, with lipases being particularly effective catalysts for such transformations. wikipedia.org

Stereoselective Reactions at or Adjacent to the Chiral Center

The chiral carbon atom in this compound and its analogues allows for stereoselective reactions, which are crucial for the synthesis of enantiomerically pure compounds.

The introduction of a fluorine atom into organic molecules can significantly alter their biological properties. The enantioselective fluorination of α-cyano esters, including analogues of this compound, has been a subject of considerable research. This transformation creates a chiral center bearing a fluorine atom.

One successful approach involves the use of chiral phase-transfer catalysts. For instance, cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been employed to catalyze the fluorination of α-cyano acetates with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). This method provides the corresponding α-cyano α-fluoro esters in high yields with moderate to good enantiomeric excess.

Another powerful strategy utilizes chiral metal complexes as catalysts. Cationic palladium complexes have been shown to be highly effective for the enantioselective fluorination of α-cyano esters, again using NFSI as the fluorine source. acs.org These reactions proceed under mild conditions and can achieve excellent enantioselectivities. acs.org

Table 2: Enantioselective Fluorination of Methyl α-Cyano Phenylacetate (B1230308)

| Catalyst System | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Cinchonine-derived quaternary ammonium salt | N-Fluorobenzenesulfonimide (NFSI) | Toluene | High | Moderate | |

| Cationic Palladium Complex | N-Fluorobenzenesulfonimide (NFSI) | Ethanol | High | 85-99 | acs.org |

Alkylation Reactions and Stereocenter Formation

The carbon atom bearing the cyano and acetoxy groups is a stereocenter. Reactions that involve substitution at this position can proceed with retention or inversion of configuration, allowing for the synthesis of enantiomerically enriched products. The alkylation of cyano(phenyl)methyl acetate analogues is a key method for creating new carbon-carbon bonds at this stereocenter.

Research has shown that the alkylation of nitriles, such as acetonitrile (B52724), can be achieved under various conditions, often requiring a strong base to deprotonate the α-carbon, making it nucleophilic. dicp.ac.cn However, for substrates like cyano(phenyl)methyl acetate, the presence of the phenyl group further acidifies the α-proton, facilitating its removal. The stereochemical outcome of these alkylation reactions is of significant interest. The direct alkylation of acetonitrile has been developed as a less toxic and more atom-economical strategy for preparing substituted nitriles. dicp.ac.cn

Friedel-Crafts Alkylation Utilizing Cyano(phenyl)methyl Acetate

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to an aromatic ring. libretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide or acyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comyoutube.com

In the context of cyano(phenyl)methyl acetate, the molecule itself can act as the electrophile in a Friedel-Crafts type reaction. The acetate group can be activated by a Lewis acid, facilitating its departure and the formation of a stabilized benzylic carbocation. This carbocation can then be attacked by another aromatic ring, leading to the formation of a diarylmethane derivative. The reaction proceeds through a two-step mechanism: formation of an electrophile followed by electrophilic attack on the aromatic ring. libretexts.orguci.edumasterorganicchemistry.com

It is important to note that Friedel-Crafts alkylations are susceptible to carbocation rearrangements, where a less stable carbocation rearranges to a more stable one. youtube.comyoutube.com However, in the case of the carbocation derived from cyano(phenyl)methyl acetate, it is already benzylic and thus relatively stable, potentially minimizing rearrangements. The reaction is also generally not successful on aromatic rings that have strongly electron-withdrawing groups or basic amino groups. libretexts.orglibretexts.org

A related reaction, Friedel-Crafts acylation, involves the use of an acyl chloride or anhydride (B1165640) and results in the formation of a ketone. libretexts.orgsigmaaldrich.com This reaction is generally less prone to rearrangement due to the formation of a resonance-stabilized acylium ion. uci.edu

Cyanomethylation via C-H Activation and Analogous Reactions

Cyanomethylation, the introduction of a cyanomethyl group (-CH₂CN) onto a molecule, is a valuable transformation in organic synthesis. magtech.com.cnnih.gov The resulting cyanomethylated products are precursors to a variety of functional groups, including primary amines, carboxylic acids, and amides. nih.gov

One modern approach to cyanomethylation involves the direct use of acetonitrile through C-H activation. magtech.com.cn This method is highly atom-economical as it avoids the need for pre-functionalized reagents. magtech.com.cn The C-H activation process can be catalyzed by transition metals and often involves the generation of a cyanomethyl radical. nih.govuni-giessen.de This radical can then add to various unsaturated systems or participate in cross-coupling reactions. nih.gov

For instance, the cyanomethylation of aryl alkynoates with acetonitrile can be achieved under metal-free conditions using a radical initiator like tert-butyl peroxybenzoate (TBPB). nih.gov The reaction is initiated by the formation of a cyanomethyl radical, which then attacks the alkyne. nih.gov

While direct C-H cyanomethylation using this compound as the cyanomethyl source is not explicitly detailed in the provided context, analogous reactions where the activated C-H bond of the cyanomethyl group participates in transformations are conceivable. Furthermore, copper-catalyzed cyanation of heterocycle C-H bonds has been achieved using ethyl(ethoxymethylene)cyanoacetate as a cyanating agent, demonstrating the utility of cyano-containing compounds in C-H functionalization reactions. rsc.org

Participation in Condensation and Addition Reactions (e.g., Knoevenagel, Mannich-type)

The active methylene (B1212753) group (a carbon atom flanked by two electron-withdrawing groups) in compounds like cyano(phenyl)methyl acetate makes them suitable substrates for various condensation and addition reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is often an α,β-unsaturated compound. sigmaaldrich.com While classic Knoevenagel reactions utilize compounds like malonic acid or ethyl cyanoacetate, the activated C-H bond in cyano(phenyl)methyl acetate analogues could potentially allow them to act as the active methylene component in similar condensations. wikipedia.orgresearchgate.netorganic-chemistry.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable for reactants containing a carboxylic acid group. wikipedia.orgorganic-chemistry.org

The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an enolizable proton. organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the active hydrogen compound. youtube.comyoutube.com Given that cyano(phenyl)methyl acetate possesses an acidic proton, it could potentially serve as the enolizable component in a Mannich-type reaction, leading to the formation of β-amino-α-cyanocarboxylic acid derivatives.

Furthermore, the cyano group itself can undergo nucleophilic addition. The addition of hydrogen cyanide to aldehydes and ketones to form cyanohydrins is a well-known reversible reaction. libretexts.org this compound is essentially the acetate-protected form of mandelonitrile (B1675950), the cyanohydrin of benzaldehyde. wikipedia.orgnih.gov

Below is a table summarizing the participation of cyano(phenyl)methyl acetate analogues in these reactions.

| Reaction Type | Role of Cyano(phenyl)methyl Acetate Analogue | Key Reactants | Typical Product |

| Alkylation | Nucleophile (after deprotonation) | Alkyl halide | α-Substituted phenylacetonitrile (B145931) derivative |

| Friedel-Crafts Alkylation | Electrophile (carbocation precursor) | Aromatic compound, Lewis acid | Diaryl- or aryl-alkyl methane (B114726) derivative |

| Cyanomethylation | Cyanomethyl source (via C-H activation) | Unsaturated compound, radical initiator | Cyanomethylated product |

| Knoevenagel Condensation | Active methylene component | Aldehyde or ketone, weak base | α,β-Unsaturated nitrile |

| Mannich-type Reaction | Enolizable component | Aldehyde, primary/secondary amine | β-Amino-α-cyanocarboxylic acid derivative |

Applications of R Cyano Phenyl Methyl Acetate in Advanced Organic Synthesis

Role as a Versatile Chiral Building Block

(R)-Cyano(phenyl)methyl acetate (B1210297) serves as a powerful chiral building block, providing a foundational stereocenter from which more complex chiral molecules can be constructed. Enantiopure cyanohydrins are highly valued in organic synthesis because their two distinct functional groups, the hydroxyl (or in this case, acetate) and the nitrile, can be readily converted into a variety of other functionalities. rsc.org This dual reactivity allows for a diverse range of chemical transformations, making them key starting materials for fine and bulk chemicals. rsc.org

The utility of chiral cyanohydrins like (R)-cyano(phenyl)methyl acetate lies in their ability to be transformed into other important classes of compounds, such as α-hydroxy aldehydes, β-amino alcohols, and α-hydroxy ketones, all while retaining the crucial stereochemical information from the original molecule. rsc.org For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetate can be hydrolyzed to reveal the α-hydroxy group. This versatility makes it a cornerstone in synthetic strategies aimed at producing enantiomerically pure compounds. The synthesis of bicyclic lactams, which are important structural motifs in many natural products and pharmaceuticals, can be achieved using precursors derived from chiral molecules like (R)-(-)-2-phenylglycinol, highlighting the importance of such chiral building blocks in constructing complex heterocyclic systems. princeton.edu

Synthesis of Enantiopure Pharmaceutical Precursors and Intermediates

The demand for enantiomerically pure drugs is a major driving force in modern medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net this compound and related chiral cyanohydrins are critical intermediates in the synthesis of these enantiopure pharmaceutical precursors.

Chemo-enzymatic methods are often employed to produce these chiral building blocks with high enantiomeric purity. For example, the kinetic resolution of racemic chlorohydrins using enzymes like Candida antarctica Lipase (B570770) B (CALB) can yield enantiopure chlorohydrin building blocks. These can then be used to synthesize β-blockers such as (S)-practolol with high enantiomeric excess (ee). rsc.org Similarly, transaminases are used for the synthesis of enantiopure 1-phenylpropan-2-amine derivatives, which are relevant pharmaceutical building blocks. researchgate.net

The broader class of cyano-containing compounds, such as methyl cyanoacetate, are widely used as intermediates in pharmaceutical organic synthesis. acs.org These compounds are precursors for a variety of structures, including α-cyanoacrylates and malononitrile. acs.org The significance of related phenylacetate (B1230308) derivatives as precursors is underscored by their regulation in some jurisdictions. For example, methyl alpha-acetylphenylacetate is a controlled precursor chemical due to its potential use in illicit drug synthesis. researcher.life

Table 1: Examples of Enantiopure Pharmaceutical Precursors Synthesized from Chiral Building Blocks

| Target Compound | Chiral Precursor | Enzymatic Method | Yield | Enantiomeric Excess (ee) |

| (S)-practolol | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Kinetic resolution with Pseudomonas sp. lipase | 30% | >99% |

| (S)-practolol | (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Kinetic resolution with CALB | 27% | 97% |

| (R)-1-(3',4'-disubstituted phenyl)propan-2-amines | Prochiral Ketones | Asymmetric synthesis with (R)-transaminase | 88-89% conversion | >99% |

This table is generated based on data from syntheses of related pharmaceutical precursors to illustrate the application's scope.

Development of Chiral Fluorescent Substrates for Enzyme Screening

The discovery and characterization of novel enzymes, particularly enantioselective esterases, is crucial for industrial chemical synthesis. researchgate.net this compound belongs to a class of compounds known as α-cyanoesters, which have been developed as highly sensitive fluorescent substrates for screening these enzymes. researchgate.netacs.org

The mechanism of these substrates involves the enzymatic hydrolysis of the ester bond. This reaction releases a cyanohydrin, which rapidly rearranges under neutral or basic conditions to form a fluorescent aldehyde. acs.org This process allows for the sensitive detection of esterase activity.

Compared to traditional phenolic substrates, these α-cyanoester probes offer several advantages:

Higher Sensitivity: They are often significantly more sensitive in detecting esterase activity. researchgate.netacs.org

Larger Stokes' Shift: This property reduces interference from the substrate's intrinsic fluorescence. acs.org

Lower Background Fluorescence: The ester substrate itself is less fluorescent than many alternatives. acs.org

Higher Quantum Yield: The resulting aldehyde product is highly fluorescent. acs.org

Crucially, because these α-cyanoesters possess a chiral center, they are invaluable tools for screening for enantioselective hydrolysis. researchgate.net This allows researchers to rapidly identify enzymes that preferentially hydrolyze one enantiomer over the other, which is a highly sought-after characteristic for biocatalysts used in the synthesis of pure chiral compounds. researchgate.net

Precursor for Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids (UAAs) are powerful tools in chemical biology and drug discovery. researchgate.netsigmaaldrich.com They are used to create peptidomimetics—molecules that mimic natural peptides but offer improved properties such as enhanced metabolic stability, higher receptor affinity, and better bioavailability. researchgate.netsigmaaldrich.com

This compound, as a chiral cyanohydrin, is a valuable precursor for the synthesis of these UAAs. The synthetic versatility of cyanohydrins allows them to be converted into α-amino acids through established chemical pathways. rsc.org For example, the nitrile group can be hydrolyzed to a carboxylic acid and the hydroxyl group (after deprotection) can be converted to an amino group, often with retention of stereochemistry.

Enzymatic methods play a key role in this process. Hydroxynitrile lyases (HNLs) can catalyze the asymmetric synthesis of cyanohydrins, which are then used as starting materials. acs.org Furthermore, D-amino acid oxidase has been used in cascade reactions for the synthesis of primary α-aminonitriles, which are direct precursors to unnatural α-amino acids. researchgate.netrsc.org The development of new synthetic methodologies, including photocatalytic cross-electrophile coupling, has expanded the ability to convert simple amino acid precursors into a wide array of optically pure unnatural amino acids, including artificial analogues of phenylalanine and tryptophan. princeton.edu

Table 2: Selected Methodologies for Unnatural Amino Acid (UAA) Synthesis

| Synthetic Approach | Key Reagents/Catalysts | Type of UAA Produced | Reference |

| Oxidative Cyanation | D-amino acid oxidase, Nitrilase | Primary α-amino acids | rsc.org |

| Metallaphotoredox Catalysis | Iridium photocatalyst, Nickel catalyst | Phenylalanine, Tryptophan, Histidine analogues | princeton.edu |

| Electrocatalytic Cross-Coupling | Ag/Ni electrocatalysis | UAAs from glutamate (B1630785) and aspartate precursors | nih.gov |

| Solid-Phase Synthesis | Various | Small peptides containing UAAs | google.com |

Model Compound in Mechanistic Organic Reactions

The study of reaction mechanisms provides the fundamental understanding needed to control and improve chemical transformations. Substituted phenyl acetates, the class of compounds to which this compound belongs, are frequently used as model compounds in mechanistic organic chemistry to probe the intricacies of reaction pathways.

For example, detailed kinetic studies on the aminolysis of substituted phenyl acetates with imidazole (B134444) in aqueous solution have been performed to elucidate the reaction mechanism. researchgate.net By systematically varying the substituents on the phenyl ring and analyzing the resulting reaction rates, researchers can determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The construction of Brønsted and Hammett plots from this kinetic data provides quantitative insight into the nature of the transition state and the electronic demands of the reaction. researchgate.net

While not specifically detailing this compound, these studies on analogous phenyl acetates demonstrate how this compound could be employed as a chiral model substrate. Its specific stereochemistry and functional groups would allow for detailed investigations into stereoselective reactions, providing valuable data on how catalysts and reactants interact in three-dimensional space to favor the formation of one product enantiomer over another. Mechanistic investigations of palladium-catalyzed reactions involving similar building blocks have also been conducted to understand the formation of key intermediates and reaction pathways. acs.org

Mechanistic Investigations of Reactions Involving Cyano Phenyl Methyl Acetate Derivatives

Elucidation of Catalytic Cycle Pathways

Catalytic cycles are the cornerstone of many modern synthetic reactions, and understanding their individual steps is crucial for development. Reactions involving cyano(phenyl)methyl acetate (B1210297) derivatives, particularly in transition metal catalysis, are often proposed to proceed through a series of well-defined elementary steps.

A common catalytic pathway for cross-coupling reactions is the palladium-catalyzed cycle, which is relevant for the functionalization of compounds like cyano(phenyl)methyl acetate. lumenlearning.com This cycle generally involves three main stages:

Oxidative Addition : The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) catalyst. This step forms a high-valent palladium(II) intermediate, where the organic group (R) and the halide (X) are now bonded to the metal center. youtube.comyoutube.com

Transmetalation : In this step, a second organic group (R') is transferred from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium(II) complex. youtube.com The halide ligand on the palladium is exchanged for the R' group, resulting in an R-Pd-R' intermediate. youtube.com

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R and R') from the palladium center, forming a new carbon-carbon bond (R-R'). youtube.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

In some cases, the catalytic cycle can involve different intermediates. For instance, in a palladium-catalyzed asymmetric aminomethylative sulfonylation, a neighboring nitrogen atom can direct the C–SO2 bond activation. acs.org Mechanistic proposals suggest that a π-allylpalladium complex reacts with the substrate to generate a key cyclopalladated intermediate. acs.org This is followed by migratory insertion of a diene and subsequent C-SO2 cleavage to form the product and regenerate the active catalyst. acs.org

Similarly, cobalt-catalyzed reactions have been investigated. A proposed catalytic cycle for the 1,1-diboration of terminal alkynes begins with the in-situ formation of a Co(I) active species from a Co(II) precursor. acs.org This is followed by a series of steps including reaction with the alkyne, oxidative addition of the diboron (B99234) reagent, reductive elimination, and insertion to form the product and regenerate the catalytic species. acs.org Such studies on related systems provide a framework for postulating and investigating the catalytic pathways in reactions that utilize cyano(phenyl)methyl acetate derivatives.

Studies on Stereocontrol and Enantioselectivity Origin

Asymmetric synthesis is a powerful tool for creating chiral molecules, and understanding the source of stereocontrol is paramount. wikipedia.org In reactions involving (R)-Cyano(phenyl)methyl acetate, achieving high enantioselectivity relies on the use of chiral catalysts, reagents, or auxiliaries that can differentiate between the prochiral faces of a substrate. wikipedia.org

The origin of enantioselectivity is often attributed to the chiral environment created by the catalyst system. In many transition metal-catalyzed reactions, chiral ligands coordinate to the metal center, forming a chiral complex that directs the substrate's approach. nih.gov For example, in a palladium-catalyzed asymmetric reaction, the use of a chiral phosphoramidite (B1245037) ligand was crucial for achieving high enantioselectivity (up to 99% ee). acs.org Theoretical studies on other systems, such as Ru-catalyzed metathesis, suggest that the chiral folding of the ligand around the metal center imposes a specific orientation on the reacting substrate, which in turn selects between the two enantiofaces. nih.gov

Computational studies using Density Functional Theory (DFT) are a powerful tool for elucidating the origins of stereoselectivity. nih.gov By calculating the energies of the transition states leading to the different stereoisomers, researchers can predict and rationalize the experimental outcomes. These studies often reveal that the preference for one enantiomer stems from minimizing steric clashes between the substrate and the bulky groups on the chiral ligand in the transition state. nih.gov For instance, in radical additions to chiral rhodium enolates, distortion-interaction analysis showed that the difference in distortion energies required for the substrate and catalyst to adopt the transition state geometry controls the enantioselectivity. nih.gov

Radical Reaction Mechanisms in Cyanomethylation Processes

Cyanomethylation, the process of adding a ·CH₂CN group, can proceed through radical mechanisms, especially under metal-free conditions. nih.govmagtech.com.cn These reactions provide an efficient way to synthesize cyano-containing compounds, which are valuable intermediates in organic chemistry. nih.gov Computational studies have been instrumental in mapping out the intricate steps of these radical pathways.

A well-studied example is the metal-free cyanomethylation and cyclization of aryl alkynoates using acetonitrile (B52724) as the cyanomethyl source, initiated by tert-butyl peroxybenzoate (TBPB). nih.gov The mechanism, elucidated through DFT calculations, proceeds as follows:

Initiation : The reaction begins with the thermal decomposition of the initiator, TBPB, into a benzoyloxy radical and a t-butoxy radical at high temperatures. nih.gov

Radical Generation : The highly reactive t-butoxy radical is primarily responsible for generating the key cyanomethyl radical. It achieves this by abstracting a hydrogen atom from acetonitrile. nih.gov

Radical Addition : The nucleophilic cyanomethyl radical then undergoes an electrophilic attack on the carbon-carbon triple bond of the aryl alkynoate substrate. This addition is highly regioselective and leads to the formation of an alkenyl radical intermediate. nih.gov

Cyclization and Rearrangement : The alkenyl radical undergoes an intramolecular spirocyclization to form a spiro-radical intermediate. This is followed by an ester migration and subsequent oxidation/deprotonation to yield the final coumarin (B35378) derivative. nih.gov

Control experiments often confirm the radical nature of these processes; the addition of radical scavengers like TEMPO can inhibit the reaction. nih.gov The energetics of these steps have been calculated, providing quantitative insight into the reaction's feasibility and preferred pathway.

| Reaction Step | Description | Reaction Free Energy (kcal/mol) | Reaction Barrier (kcal/mol) |

|---|---|---|---|

| t-butoxy radical → cyanomethyl radical | H-abstraction from acetonitrile by t-butoxy radical | -9.4 | 8.9 |

| benzoyloxy radical → cyanomethyl radical | H-abstraction from acetonitrile by benzoyloxy radical | -14.1 | 14.4 |

| cyanomethyl radical + alkyne → alkenyl radical 9a | Electrophilic attack on the C-C triple bond | -24.2 | 6.9 |

| cyanomethyl radical + alkyne → alkenyl radical 14a | Alternative electrophilic attack | -12.6 | 10.5 |

This data indicates that the formation of the cyanomethyl radical by the t-butoxy radical is kinetically more favorable than by the benzoyloxy radical. The subsequent electrophilic attack to form intermediate 9a is both thermodynamically and kinetically favored over the alternative pathway.

Intermediate Identification and Characterization

The direct detection and characterization of transient intermediates are critical for validating proposed reaction mechanisms. A combination of spectroscopic techniques and computational modeling is often employed to identify these fleeting species.

Computational Identification : As seen in radical cyanomethylation, density functional theory (DFT) is a powerful tool for predicting the structures and relative stabilities of intermediates, such as the alkenyl and spiro-radical intermediates. nih.gov These calculations can guide experimental searches for these species.

Spectroscopic Techniques :

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is particularly useful for identifying intermediates in catalytic cycles. In-situ HRMS analysis has been used to detect key catalytic species, such as Co(I)-alkyne complexes in cobalt-catalyzed reactions and cyclopalladated complexes in palladium-catalyzed processes. acs.orgacs.org In other studies, LC-HRMS has successfully detected the molecular weight of proposed intermediates in multi-component reactions, lending strong support to the hypothesized pathway. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is another powerful tool for observing reaction progress and identifying intermediates. In-situ ³¹P NMR studies have been used to monitor palladium-catalyzed reactions, where the appearance of a new phosphorus signal upon addition of a substrate provided clear evidence for the formation of a catalyst-substrate complex. acs.org For stable products, ¹H NMR and ¹³C NMR provide definitive structural confirmation, with characteristic signals for specific functional groups, such as the nitrile and acetate moieties. nih.gov

Infrared (IR) Spectroscopy : FT-IR spectroscopy helps in identifying functional groups within a molecule. In a complex cyano-containing compound, characteristic peaks for the nitrile group (C≡N stretch, ~2220 cm⁻¹), carbonyl groups (C=O), and various C-H bonds can be observed, confirming the presence of these functionalities in an intermediate or final product. nih.gov

These methods, often used in combination, provide a comprehensive picture of the reaction pathway, allowing for the direct or indirect observation of proposed intermediates and lending strong credence to mechanistic hypotheses.

Computational Chemistry Approaches for Cyano Phenyl Methyl Acetate Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of reactions involving cyanohydrins like mandelonitrile (B1675950), the precursor to cyano(phenyl)methyl acetate (B1210297). DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining reaction energetics.

In the context of the enzymatic kinetic resolution of mandelonitrile, DFT studies can elucidate the acylation step, which is crucial for the separation of the enantiomers. For instance, in lipase-catalyzed reactions, DFT can model the formation of the tetrahedral intermediate when the serine residue of the enzyme's catalytic triad (B1167595) attacks the substrate. These calculations can reveal that the reaction proceeds through a concerted mechanism involving proton transfer and the movement of key atoms. The cooperation between the aspartate group and the oxyanion hole in the enzyme's active site can be shown to significantly lower the activation energy, a finding quantifiable through DFT.

Researchers have employed DFT at levels such as B3LYP/6-31G(d,p) to model large segments of an enzyme's active site, including the catalytic triad (Ser, His, Asp) and the substrate. researchgate.net Such models help in understanding the proton shuttle mechanism that can occur during the acylation of related amino alcohols, which can provide insights into the N-acylation process. researchgate.net

High-Level Ab Initio Calculations for Transition States and Intermediates

To achieve higher accuracy in describing the electronic structure of transition states and intermediates, high-level ab initio calculations are often employed. These methods, while computationally more demanding than DFT, can provide benchmark energetics for critical points along a reaction coordinate.

For the enzymatic acylation of mandelonitrile, ab initio calculations can be used to refine the geometries and energies of the transition states and tetrahedral intermediates. These calculations are particularly important for understanding the subtle electronic effects that contribute to the stabilization of the transition state. For example, ab initio molecular orbital calculations on an enzyme-substrate model can demonstrate the role of the aspartate in the charge relay system as the ultimate proton acceptor during the activation of the serine nucleophile. researchgate.net

By creating a projection of the potential energy surface, these calculations can map the coupled motions of the active site residues and the substrate. researchgate.net The results from these high-level calculations can confirm that the transition state leading to the first tetrahedral intermediate in the acylation step is the rate-limiting step. researchgate.net

Theoretical Prediction of Stereoselectivity

One of the most significant applications of computational chemistry in the study of (R)-Cyano(phenyl)methyl acetate is in predicting and explaining the stereoselectivity of its formation or reaction. The kinetic resolution of (±)-mandelonitrile by lipases, which selectively acylates the (S)-enantiomer to produce (S)-mandelonitrile acetate and leaves behind the unreacted (R)-mandelonitrile, is a prime example. scielo.brscielo.br

Computational models can explain the high stereoselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB). Molecular modeling studies based on crystal structures of CALB have revealed a stereospecificity pocket for secondary alcohols. nih.gov By modeling the tetrahedral intermediates of both (R)- and (S)-mandelonitrile within the active site, researchers can identify the specific interactions that favor the acylation of one enantiomer over the other.

Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of the substrate and the enzyme, providing a dynamic picture of the binding process. These simulations, combined with rational design methods, have been used to engineer lipases with enhanced stereoselectivity for other chiral molecules. nih.gov The insights gained from these studies can be applied to understand and potentially improve the enzymatic resolution of mandelonitrile.

Table 1: Factors Influencing Stereoselectivity in Lipase-Catalyzed Acylation

| Factor | Description | Computational Method |

| Active Site Geometry | The shape and size of the enzyme's binding pocket accommodate one enantiomer more favorably. | Molecular Docking, X-ray Crystallography Analysis |

| Transition State Stabilization | Specific hydrogen bonds and electrostatic interactions stabilize the transition state of one enantiomer more effectively. | DFT, Ab Initio Calculations |

| Substrate Conformation | The preferred binding conformation of the substrate within the active site. | Molecular Dynamics (MD) Simulations |

| Enzyme Flexibility | The dynamic nature of the enzyme can influence substrate binding and catalysis. | Molecular Dynamics (MD) Simulations |

Conformational Analysis and Molecular Interactions

The conformation of this compound and its interactions with its environment, particularly within an enzyme active site, are crucial for its reactivity and stereoselectivity. Computational methods provide a detailed picture of these aspects.

Molecular dynamics simulations can be used to study the binding of (R)- and (S)-mandelonitrile to an enzyme. nih.gov These simulations can reveal that for a catalytically active conformation, the hydroxyl group of the mandelonitrile must form a hydrogen bond with a proton acceptor in the active site, while the cyano group interacts with a partially positive hydrogen atom. nih.gov The percentage of simulation time that each enantiomer spends in a catalytically active conformation can be correlated with the observed enantioselectivity. nih.gov

First-principles calculations can further elucidate the nature of the molecular interactions between the substrate and the enzyme. rsc.org These calculations can quantify the binding energies and the charge transfer between the molecule and its surroundings. In the context of enzymatic reactions, this can help in understanding how specific residues contribute to the binding and activation of the substrate.

Table 2: Key Molecular Interactions in Enzyme-Substrate Binding

| Interaction Type | Description | Relevance to Stereoselectivity |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Crucial for orienting the substrate in the active site and for the catalytic mechanism. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Can stabilize the transition state of the preferred enantiomer. |

| Van der Waals Forces | Weak, short-range attractive forces. | Contribute to the overall binding affinity and can create steric hindrance for the non-preferred enantiomer. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Important for the binding of the phenyl group of mandelonitrile. |

Advanced Analytical Methodologies for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of (R)-Cyano(phenyl)methyl acetate (B1210297). The method's high resolution and sensitivity make it ideal for accurately quantifying the enantiomeric ratio. csfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. chiralpedia.com

Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is the most critical factor in developing a successful chiral HPLC separation. For cyanohydrin derivatives like (R)-Cyano(phenyl)methyl acetate, polysaccharide-based CSPs are particularly effective and widely used. uvison.comnih.gov These phases consist of a chiral polymer, such as a cellulose (B213188) or amylose (B160209) derivative, coated or immobilized on a high-purity silica (B1680970) gel support. hplc.eu

The most successful CSPs for this class of compounds are often derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), which is the selector in Chiralpak® AD columns. uvison.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups within the helical grooves of the polysaccharide structure. For unstable cyanohydrins, analysis can sometimes be performed directly without prior protection by acidifying the mobile phase to prevent decomposition. nih.govresearchgate.net

Several studies have documented the successful separation of mandelonitrile (B1675950) and its derivatives, which are structurally analogous to this compound. For instance, (R)- and (S)-mandelonitrile have been successfully resolved using a Daicel AD-H column. rsc.org

Table 1: Representative HPLC Method for Chiral Separation of Mandelonitrile

| Parameter | Condition |

|---|---|

| Column | Daicel AD-H |

| Mobile Phase | Heptane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min (Typical) |

| Detection | UV at 215 nm |

| Retention Time (S)-enantiomer | 7.0 min |

| Retention Time (R)-enantiomer | 7.9 min |

Data derived from a method for the precursor (R)-Mandelonitrile. rsc.org

Coupling with Chiroptical Detectors (CD, OR)

While a standard UV detector is used to quantify the separated enantiomers, it cannot distinguish between them without a reference standard. Coupling the HPLC system with chiroptical detectors, such as a Circular Dichroism (CD) detector or an Optical Rotation (OR) detector, provides definitive information on the enantiomers' identity. nih.gov

A CD detector measures the differential absorption of left and right circularly polarized light. Since enantiomers exhibit opposite CD signals (positive and negative), the detector can identify each peak based on its sign, confirming the elution order. nih.gov OR detectors measure the rotation of plane-polarized light, and while also capable of discriminating between enantiomers, they are generally less sensitive than CD detectors for many pharmaceutical compounds. mdpi.com The CD detector offers the significant advantage of only responding to chiral compounds, which eliminates potential interference from achiral impurities in the sample. nih.gov

Coupling with Mass Spectrometry (MS) for Enhanced Sensitivity

For applications requiring ultra-high sensitivity and specificity, such as pharmacokinetic studies or analysis in complex biological matrices, HPLC is often coupled with a mass spectrometer (LC-MS). wuxiapptec.comosti.gov Mass spectrometry provides molecular weight and structural information, confirming the identity of the peaks eluting from the chiral column. osti.gov

Transitioning a standard chiral HPLC method to LC-MS requires careful consideration of the mobile phase, as common non-volatile buffers must be replaced with volatile alternatives like ammonium (B1175870) acetate or formic acid to ensure compatibility with the mass spectrometer's ion source. osti.gov The development of immobilized polysaccharide CSPs, which are robust and compatible with a wider range of solvents, has greatly facilitated the use of LC-MS in chiral analysis. hplc.eu This coupling provides exceptional sensitivity, often reaching low nanogram or picogram levels, and the ability to confirm that the separated peaks are indeed enantiomers, as they will exhibit identical mass spectra. wuxiapptec.comosti.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric purity determination of volatile or semi-volatile compounds. researchgate.net Due to its high efficiency and speed, it is an excellent alternative or complementary method to chiral HPLC. researchgate.net

Chiral Stationary Phases (CSPs)

The most prevalent and versatile CSPs for chiral GC are based on derivatized cyclodextrins. nih.govsigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that have a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. sigmaaldrich.com For use in GC, the hydroxyl groups of the cyclodextrin (B1172386) are derivatized to enhance thermal stability and modify their enantioselective properties. sigmaaldrich.com

Common derivatives include permethylated, acetylated, or propionylated cyclodextrins, often diluted in a polysiloxane stationary phase. nih.govresearchgate.net Heptakis(2,3,6-O-trimethyl)-β-cyclodextrin is one of the most popular and broadly applicable chiral selectors. nih.gov The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin cavity. sigmaaldrich.com The fit of the analyte within the cavity, governed by size, shape, and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), determines the stability of the complex and, consequently, the retention time. sigmaaldrich.com

Table 2: Common Derivatized Cyclodextrin CSPs for Chiral GC

| Cyclodextrin Base | Common Derivatives | Typical Application |

|---|---|---|

| α-Cyclodextrin | Trifluoroacetyl (TA) | Separation of small, volatile enantiomers |

| β-Cyclodextrin | Permethyl (PM), Dimethyl (DM), Diacetyl (DA) | General purpose, wide range of structural types, including alcohols and amines sigmaaldrich.com |

| γ-Cyclodextrin | Butanoyl-pentyl (Lipodex E) | Larger molecules, high enantioselectivity nih.gov |

Application to Volatile Derivatives

While this compound is relatively volatile, its precursor, mandelonitrile, and other related cyanohydrins often require derivatization to improve their thermal stability and volatility for GC analysis. nih.govnih.govmdpi.com This process involves converting polar functional groups, such as hydroxyl and amine groups, into less polar, more volatile moieties. youtube.com

A common and effective method is silylation , which replaces the active hydrogen in a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. nih.govmdpi.com The resulting TMS ether is significantly more volatile and less prone to unwanted interactions with the GC column surface, leading to improved peak shape and resolution. youtube.com For compounds containing carbonyl groups, a two-step derivatization involving methoximation followed by silylation is often employed to prevent the formation of multiple derivatives from tautomers. youtube.com

A detailed protocol for the quantification of the precursor mandelonitrile using GC-MS after silylation has been established, demonstrating the effectiveness of this approach. nih.govnih.gov

Table 3: GC-MS Method for Analysis of Silylated Mandelonitrile

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | DB-5MS UI (60 m × 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 60 °C (hold 3 min), then 10 °C/min to 300 °C (hold 6 min) |

| Detection | Mass Spectrometry (MS) |

Data derived from a method for the precursor Mandelonitrile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral molecules like this compound. Since enantiomers are spectroscopically indistinguishable under achiral conditions, the use of chiral auxiliary agents is necessary to induce diastereomeric environments, leading to separate NMR signals for each enantiomer. wikipedia.orgnih.gov This differentiation allows for the quantification of the enantiomeric ratio. The primary NMR techniques for this purpose involve the use of chiral derivatizing agents and chiral lanthanide shift reagents.

Chiral Derivatizing Agents (CDAs)

The use of chiral derivatizing agents (CDAs) is a well-established indirect method for determining enantiomeric purity by NMR. wikipedia.org This technique involves the covalent reaction of the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum. wikipedia.org The relative integration of these separated signals provides a direct measure of the enantiomeric excess of the original compound.

A common class of CDAs used for chiral alcohols and amines are chiral acids, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org For a compound like this compound, which is an ester of mandelonitrile, hydrolysis to the corresponding mandelonitrile would be necessary before derivatization with a chiral acid. The resulting diastereomeric esters would then be analyzed by ¹H or ¹⁹F NMR.

The key requirements for an effective CDA are:

The reaction with the analyte must proceed to completion without any kinetic resolution.

The CDA must be enantiomerically pure.

The resulting diastereomers must exhibit sufficient chemical shift differences (Δδ) for baseline resolution and accurate integration.

Table 1: Representative ¹H NMR Chemical Shift Differences (ΔΔδ) for Diastereomers formed from a Chiral Analyte and a Chiral Derivatizing Agent

| Proton | Diastereomer 1 (R,S) δ (ppm) | Diastereomer 2 (S,S) δ (ppm) | ΔΔδ (ppm) |

| Methine (CH) | 5.95 | 5.85 | 0.10 |

| Methyl (CH₃) | 2.10 | 2.15 | 0.05 |

Note: This table is illustrative and based on typical values observed for diastereomeric esters. The actual chemical shifts and their differences will vary depending on the specific analyte and chiral derivatizing agent used.

Chiral Lanthanide Shift Reagents

Chiral lanthanide shift reagents (CLSRs) offer a direct method for enantiomeric purity determination by NMR without the need for covalent derivatization. libretexts.org These reagents are typically complexes of a lanthanide ion, such as Europium(III), with a chiral ligand. mit.edursc.org When added to a solution of a chiral analyte, the CLSR forms rapidly exchanging diastereomeric complexes with each enantiomer. libretexts.org This interaction induces large changes in the chemical shifts of the analyte's protons, and importantly, the magnitude of this shift is different for each enantiomer, leading to the resolution of their signals in the NMR spectrum.

A notable example relevant to this compound is the use of optically active mandelic acid in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a chiral shift reagent system for cyanohydrins. rsc.orgnih.govrsc.org In this system, the mandelate (B1228975) and DMAP form an ion pair that acts as the chiral host, which then interacts with the cyanohydrin guest. The study demonstrated that this system could effectively resolve the signals of the α-proton of mandelonitrile enantiomers. rsc.org

The magnitude of the induced shift difference (ΔΔδ) is dependent on several factors, including the concentration of the CLSR, the temperature, and the solvent. One of the most commonly used CLSRs is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃. mit.edusigmaaldrich.com

Table 2: Example of ¹H NMR Signal Splitting of a Racemic Cyanohydrin in the Presence of a Chiral Lanthanide Shift Reagent (Eu(hfc)₃)

| Proton | Chemical Shift (δ) without CLSR (ppm) | Chemical Shift (δ) of Enantiomer 1 with CLSR (ppm) | Chemical Shift (δ) of Enantiomer 2 with CLSR (ppm) | Induced Shift Difference (ΔΔδ) (ppm) |

| Methine (CH) | 6.10 | 6.50 | 6.55 | 0.05 |

| Acetate (CH₃) | 2.20 | 2.35 | 2.38 | 0.03 |

Note: This table is a hypothetical representation to illustrate the effect of a chiral lanthanide shift reagent. The actual induced shifts are highly dependent on the experimental conditions.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be adapted for the resolution of enantiomers. nih.govmdpi.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). The differential interaction between the enantiomers of the analyte and the chiral selector leads to different migration times, enabling their separation and quantification.

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules. nih.govnih.gov The enantioseparation of compounds structurally related to this compound, such as mandelic acid and its derivatives, has been successfully achieved using various cyclodextrins, including native β-cyclodextrin and derivatized cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfated-β-cyclodextrin. nih.govmdpi.com